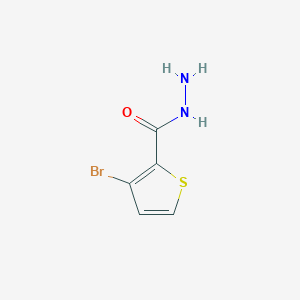

3-Bromothiophene-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQNKHYKMPUEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromothiophene 2 Carbohydrazide and Its Analogues

Classical Synthetic Routes to Thiophene-2-carbohydrazides

The introduction of a carbohydrazide (B1668358) moiety onto a thiophene (B33073) ring is a well-established transformation in organic synthesis. These methods typically involve the conversion of a carboxylic acid or its derivative into the desired hydrazide.

Esterification and Hydrazinolysis Approaches

The most conventional and widely employed method for the preparation of carbohydrazides is the hydrazinolysis of corresponding esters. hhu.denih.gov This two-step process begins with the esterification of a thiophene-2-carboxylic acid. The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303), leading to the formation of the thiophene-2-carbohydrazide.

The reaction of an ester with hydrazine hydrate is a nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the alkoxy group. This method is generally efficient, although the reactivity of the ester can influence reaction times and conditions. hhu.de For instance, less reactive esters may necessitate longer reaction periods or more forcing conditions to achieve complete conversion. hhu.de

An alternative classical approach involves the use of acyl chlorides or anhydrides. These highly reactive species react readily with hydrazine to form the corresponding carbohydrazide. However, their high reactivity can also be a drawback, making it challenging to control the reaction and prevent the formation of the diacylhydrazine byproduct. hhu.de

Targeted Synthesis of 3-Bromothiophene-2-carbohydrazide

The specific synthesis of 3-bromothiophene-2-carbohydrazide requires the preparation of key precursors, namely 3-bromothiophene (B43185) and its corresponding carboxylic acid derivative.

Precursor Chemistry: Synthesis of 3-Bromothiophene and 3-Bromothiophene-2-carboxylic Acid

The synthesis of 3-bromothiophene is not as straightforward as its 2-bromo isomer. Direct bromination of thiophene predominantly yields 2-bromothiophene (B119243). Therefore, indirect methods are necessary to obtain the 3-substituted product. A common route involves the bromination of thiophene to produce 2,3,5-tribromothiophene, followed by the selective removal of the α-bromine atoms at positions 2 and 5. orgsyn.orggoogle.com This debromination can be achieved using reducing agents. google.com Another approach is the isomerization of 2-bromothiophene to 3-bromothiophene under the influence of a strong base. google.com

Once 3-bromothiophene is obtained, the next step is the introduction of a carboxylic acid group at the 2-position. This can be accomplished through various carboxylation methods. 3-Bromothiophene-2-carboxylic acid is a known compound and is commercially available, indicating established synthetic protocols. sigmaaldrich.com

Direct Synthesis and Optimization Studies of 3-Bromothiophene-2-carbohydrazide

With 3-bromothiophene-2-carboxylic acid in hand, the final step is the formation of the carbohydrazide. Following the classical esterification and hydrazinolysis route, the carboxylic acid would first be converted to its corresponding ester, for example, the methyl or ethyl ester. Subsequent treatment with hydrazine hydrate would yield the target molecule, 3-bromothiophene-2-carbohydrazide.

Recent advancements have focused on more direct and efficient methods for the conversion of carboxylic acids to hydrazides, bypassing the need for ester isolation. One such method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). hhu.de In this process, the carboxylic acid is activated by forming an active ester or a mixed anhydride (B1165640), which then readily reacts with hydrazine to produce the carbohydrazide in high yield under mild conditions. hhu.de This one-pot procedure offers an efficient alternative to the traditional two-step esterification-hydrazinolysis sequence. A study on the synthesis of 5-bromo-2-thiophenecarboxylic acid hydrazide, an isomer of the target compound, successfully employed such a direct conversion method, achieving high yields. hhu.de

Novel and Green Chemistry Approaches in Thiophene-Carbohydrazide Synthesis

In line with the growing emphasis on sustainable chemistry, new synthetic methodologies are being explored to minimize waste, reduce energy consumption, and utilize safer reagents.

Mechanochemical Synthesis Methods

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or ball milling), has emerged as a promising green alternative to traditional solution-phase synthesis. nih.govbeilstein-journals.orgnih.gov This solvent-free approach can lead to higher yields, shorter reaction times, and reduced waste generation.

The synthesis of various carbohydrazides, ureas, and thioureas has been successfully demonstrated using mechanochemical methods. beilstein-journals.org For instance, the reaction of amines with isothiocyanates to form thioureas has been achieved with high efficiency through ball milling. beilstein-journals.org While specific studies on the mechanochemical synthesis of 3-bromothiophene-2-carbohydrazide are not yet prevalent, the established success of this technique for analogous compounds suggests its potential applicability. The solid-state reaction of an appropriate 3-bromothiophene-2-carboxylic acid derivative with a hydrazine source under ball milling conditions could provide a more environmentally friendly route to this class of compounds.

Solvent-Free Reaction Systems

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical synthesis. These methods often involve the use of microwave irradiation to facilitate reactions, which can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

A notable example in a related series of compounds is the solvent-free microwave-assisted synthesis of various thiophene hydrazones. mdpi.com In a comparative study, both conventional and microwave-assisted methods were employed for the synthesis of compounds such as acetyl thiophene benzohydrazide (B10538) and propanoyl thiophene benzohydrazide. The conventional method involved refluxing the reactants in ethanol (B145695) for several hours. In contrast, the microwave-assisted solvent-free approach involved irradiating a mixture of the neat reactants, which significantly reduced the reaction time to a matter of minutes and often resulted in higher yields. mdpi.comyoutube.com

While a specific solvent-free synthesis of 3-bromothiophene-2-carbohydrazide is not extensively detailed in the literature, the principles from analogous thiophene hydrazone syntheses can be applied. Typically, the synthesis of a carbohydrazide involves the reaction of an ester, in this case, a methyl or ethyl ester of 3-bromothiophene-2-carboxylic acid, with hydrazine hydrate. Under solvent-free conditions, this reaction would involve mixing the ester and hydrazine hydrate and subjecting the mixture to microwave irradiation. The progress of such a reaction can be monitored by thin-layer chromatography.

The advantages of a solvent-free microwave-assisted approach are evident in the synthesis of other heterocyclic hydrazones. For instance, the synthesis of various thiazole-substituted thiosemicarbazone analogues demonstrated high yields within minutes without the need for a catalyst, a significant improvement over conventional reflux methods. nih.gov

The following table summarizes the comparative results for the synthesis of analogous thiophene hydrazones using conventional versus microwave-assisted solvent-free methods, highlighting the efficiency of the latter.

| Compound | Method | Reaction Time | Yield (%) |

| Acetyl thiophene benzohydrazide | Conventional (Ethanol Reflux) | 6-8 hours | 75 |

| Acetyl thiophene benzohydrazide | Microwave (Solvent-Free) | 3-5 minutes | 85 |

| Propanoyl thiophene benzohydrazide | Conventional (Ethanol Reflux) | 6-8 hours | 72 |

| Propanoyl thiophene benzohydrazide | Microwave (Solvent-Free) | 3-5 minutes | 82 |

This table is a representation based on data for analogous compounds described in the literature. mdpi.com

Catalytic Strategies in the Preparation of Bromothiophene-Carbohydrazide Derivatives

The synthesis of carbohydrazides from their corresponding esters and hydrazine is a reaction that can be influenced by catalysts. While often the reaction can proceed without a catalyst, particularly with reactive esters and elevated temperatures, the use of acid or base catalysis is a common strategy to enhance the reaction rate. researchgate.netajgreenchem.com

The formation of 3-bromothiophene-2-carbohydrazide from an ester precursor, such as methyl 3-bromothiophene-2-carboxylate, and hydrazine hydrate is essentially a nucleophilic acyl substitution reaction (hydrazinolysis).

Acid Catalysis: In an acid-catalyzed mechanism, a proton source, such as a catalytic amount of sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the ester. youtube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of hydrazine. Subsequent proton transfer and elimination of the alcohol (e.g., methanol) yield the protonated carbohydrazide, which is then deprotonated to give the final product.

Base Catalysis: While less common for hydrazinolysis due to the basic nature of hydrazine itself, base catalysis can also be employed in some ester aminolysis reactions. However, for the reaction with hydrazine, which is a strong nucleophile, catalysis is often not strictly necessary. The reaction typically proceeds by the direct attack of the hydrazine on the ester's carbonyl carbon.

In the broader context of synthesizing derivatives of bromothiophene-carbohydrazides, such as Schiff bases, catalytic amounts of acid are frequently used. For example, the condensation of 5-bromothiophene-2-carbohydrazide (B1271680) with various aldehydes to form N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives is often carried out in refluxing methanol (B129727) with a catalytic amount of an acid like sulfuric acid. mdpi.com

While complex transition metal catalytic systems are at the forefront of many areas of organic synthesis, their application directly to the hydrazinolysis of esters to form carbohydrazides is not a widely reported strategy. mdpi.comnih.gov The primary catalytic methods for this specific transformation remain rooted in classical acid-base chemistry.

The table below outlines the common catalysts used in the synthesis and derivatization of thiophene carbohydrazides.

| Reaction Type | Catalyst | Purpose |

| Ester Hydrazinolysis | Sulfuric Acid (catalytic) | To activate the ester carbonyl group |

| Schiff Base Formation | Sulfuric Acid (catalytic) | To catalyze the condensation of the carbohydrazide and an aldehyde |

Chemical Transformations and Derivatization of 3 Bromothiophene 2 Carbohydrazide

Reactivity of the Hydrazide Functionality

The hydrazide group (-CONHNH2) in 3-Bromothiophene-2-carbohydrazide is a potent nucleophile, making it susceptible to reactions with various electrophiles. This reactivity is the cornerstone of its utility in synthetic organic chemistry, enabling the construction of diverse heterocyclic systems.

Condensation Reactions with Aldehydes and Ketones: Formation of Hydrazones

A fundamental reaction of 3-Bromothiophene-2-carbohydrazide is its condensation with aldehydes and ketones to form hydrazones. soeagra.comwikipedia.orgkhanacademy.org This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. soeagra.com The resulting N-acylhydrazones are stable, often crystalline compounds that can be readily isolated and purified. soeagra.comnih.gov

The general reaction scheme is as follows: 3-Bromothiophene-2-carbohydrazide + R-CHO/R2CO → 3-Bromothiophene-2-carbonyl hydrazone + H2O

These hydrazone derivatives are not merely stable products but also serve as versatile intermediates for further chemical transformations.

Table 1: Examples of Hydrazones Derived from 3-Bromothiophene-2-carbohydrazide

| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative | Reference |

| Aromatic Aldehydes | N'-(Arylmethylene)-3-bromothiophene-2-carbohydrazides | nih.gov |

| Substituted Benzaldehydes | N'-(Substituted benzylidene)-3-bromothiophene-2-carbohydrazides | rsc.orgnih.gov |

Cyclocondensation Reactions for Heterocyclic Ring Formation

The hydrazide and its derived hydrazone functionalities are excellent precursors for cyclocondensation reactions, leading to the formation of various five-membered heterocyclic rings. These reactions are crucial for the synthesis of novel compounds with potential biological activities.

3-Bromothiophene-2-carbohydrazide can be converted into 1,3,4-oxadiazole (B1194373) derivatives through several synthetic routes. One common method involves the reaction of the carbohydrazide (B1668358) with carbon disulfide in the presence of a base, followed by S-alkylation and subsequent intramolecular cyclization.

Another approach involves the oxidative cyclization of the corresponding N-acylhydrazones. organic-chemistry.org For instance, boiling a hydrazone derivative with acetic anhydride (B1165640) can lead to the formation of a 1,3,4-oxadiazole ring. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can also be achieved through the reaction of the hydrazide with aroyl chlorides to form a diacylhydrazine intermediate, which then undergoes cyclodehydration.

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

| Reactants | Product | Reference |

| 3-Bromothiophene-2-carbohydrazide, Carbon Disulfide, Potassium Hydroxide (B78521) | 5-(3-Bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol | nih.gov |

| N'-(Arylmethylene)-3-bromothiophene-2-carbohydrazide, Acetic Anhydride | 2-(3-Bromothiophen-2-yl)-5-aryl-1,3,4-oxadiazole | nih.gov |

The synthesis of 1,2,4-triazole (B32235) derivatives from 3-Bromothiophene-2-carbohydrazide often begins with the formation of a thiosemicarbazide (B42300) intermediate. nih.gov This is typically achieved by reacting the carbohydrazide with an isothiocyanate. The resulting thiosemicarbazide can then undergo cyclization under basic conditions to yield a 1,2,4-triazole-3-thione. nih.gov

Alternatively, the carbohydrazide can react with formamide (B127407) to produce 1,2,4-triazoles. nih.gov The resulting triazoles can be further functionalized. For instance, reaction with phenacyl bromide can introduce a phenacylthio group onto the triazole ring. nih.gov

Table 3: Synthesis of 1,2,4-Triazole Derivatives

| Reactants | Intermediate/Product | Reference |

| 3-Bromothiophene-2-carbohydrazide, Phenyl isothiocyanate | N-Phenyl-2-(3-bromothiophene-2-carbonyl)hydrazine-1-carbothioamide | nih.gov |

| N-Phenyl-2-(3-bromothiophene-2-carbonyl)hydrazine-1-carbothioamide, Sodium Hydroxide | 5-(3-Bromothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | arkat-usa.org |

Pyrazole (B372694) derivatives can be synthesized from 3-Bromothiophene-2-carbohydrazide by reacting it with 1,3-dicarbonyl compounds. youtube.comcolab.ws This reaction, often referred to as the Knorr pyrazole synthesis, involves the condensation of the hydrazide with the dicarbonyl compound, leading to the formation of the pyrazole ring. youtube.comcolab.ws The regioselectivity of the reaction can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. researchgate.net

Another route to pyrazoles involves the Vilsmeier-Haack reaction of hydrazones derived from 3-Bromothiophene-2-carbohydrazide. researchgate.net

Table 4: Synthesis of Pyrazole Derivatives

| Reactants | Product | Reference |

| 3-Bromothiophene-2-carbohydrazide, Acetylacetone | 1-(3-Bromothiophene-2-carbonyl)-3,5-dimethyl-1H-pyrazole | youtube.com |

| Hydrazone of 3-Bromothiophene-2-carbohydrazide, Vilsmeier reagent (POCl3/DMF) | Pyrazole-4-carbaldehyde derivative | researchgate.net |

Thiazolidinone derivatives can be prepared from the hydrazones of 3-Bromothiophene-2-carbohydrazide. rsc.org The typical method involves the reaction of the hydrazone with thioglycolic acid (mercaptoacetic acid). rsc.orgnih.gov This reaction proceeds via a cyclocondensation mechanism, where the thiol group of thioglycolic acid attacks the imine carbon of the hydrazone, followed by intramolecular cyclization and elimination of a water molecule to form the thiazolidinone ring. The reaction can be carried out under various conditions, including fusion or refluxing in a suitable solvent. nih.govnih.gov

Table 5: Synthesis of Thiazolidinone Derivatives

| Reactants | Product | Reference |

| N'-(Arylmethylene)-3-bromothiophene-2-carbohydrazide, Thioglycolic Acid | 2-Aryl-3-(3-bromothiophene-2-carboxamido)-4-thiazolidinone | rsc.orgnih.gov |

General Utility as Synthons for Fused Heterocycles

The carbohydrazide moiety of 3-bromothiophene-2-carbohydrazide is a key functional group for the construction of various five-membered fused heterocycles, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. mdpi.orgnih.govresearchgate.net The general strategy involves the reaction of the carbohydrazide with appropriate one-carbon or carbon-sulfur/nitrogen synthons to facilitate cyclization.

For instance, the reaction of a carbohydrazide with formic acid can lead to the formation of an N-formyl acid hydrazide intermediate. mdpi.orgresearchgate.net Subsequent dehydration of this intermediate, often achieved by refluxing with reagents like phosphorus pentoxide, yields the corresponding 1,3,4-oxadiazole. mdpi.org Similarly, treatment with phosphorus pentasulfide can afford the 1,3,4-thiadiazole (B1197879) derivative. mdpi.org

The synthesis of fused 1,2,4-triazoles can be achieved by reacting the carbohydrazide with isothiocyanates. This initially forms a thiosemicarbazide derivative, which can then undergo cyclization in the presence of a base, such as sodium hydroxide, to furnish the corresponding triazole-thiol. mdpi.orgresearchgate.net

A variety of heterocyclic derivatives can be synthesized from carbohydrazide precursors, as illustrated in the following table which showcases transformations of related carbohydrazide systems.

| Starting Material | Reagent(s) | Product Type | Reference |

| Acid Hydrazide | Aryl Aldehydes | Azomethines | mdpi.org |

| Acid Hydrazide | Formic Acid, then P2O5 | 1,3,4-Oxadiazole | mdpi.org |

| Acid Hydrazide | Formic Acid, then P2S5 | 1,3,4-Thiadiazole | mdpi.org |

| Acid Hydrazide | Phenyl Isothiocyanate, then NaOH | 4-Phenyl-4H-1,2,4-triazole-3-thiol | mdpi.org |

| 5-amino-4-(hydrazinocarbonyl)-3-methylthiophene-2-carboxamide | Acetylacetone | Pyrazole derivative | wikipedia.org |

These examples demonstrate the broad utility of the carbohydrazide functional group as a synthon for accessing a diverse range of fused heterocyclic systems.

Reactivity of the Bromine Atom on the Thiophene (B33073) Ring

The bromine atom at the 3-position of the thiophene ring is a versatile handle for further functionalization through various substitution and coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally more facile than on the corresponding benzene (B151609) derivatives. researchgate.net The reactivity is significantly enhanced by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. researchgate.net In 3-bromothiophene-2-carbohydrazide, the 2-carbohydrazide group acts as an electron-withdrawing substituent, thereby activating the bromine at the 3-position towards nucleophilic attack.

In a related system, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with various amines in N,N-dimethylformamide resulted in not only the expected 3-amino-2-nitrobenzo[b]thiophene via direct nucleophilic substitution but also its rearranged isomer, 2-amino-3-nitrobenzo[b]thiophene. semanticscholar.org This highlights the potential for complex reactivity in such systems. Generally, any species with an available electron pair can act as a nucleophile, including negatively charged ions like hydroxide (OH⁻) and alkoxides (OR⁻), or neutral molecules like water (H₂O), alcohols (ROH), and amines (NH₃, RNH₂). rsc.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions for Aryl/Heteroaryl Substitution)

The bromine atom on the thiophene ring is particularly amenable to displacement via metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed process that couples an organoboron compound with a halide. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The general mechanism for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific Suzuki coupling of 3-bromothiophene-2-carbohydrazide is not extensively documented, numerous examples with structurally similar bromothiophene derivatives demonstrate the feasibility of this transformation. For instance, 4-bromothiophene-2-carbaldehyde has been successfully coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium phosphate (B84403) to yield 4-arylthiophene-2-carbaldehydes. Similarly, 2,5-dibromo-3-hexylthiophene (B54134) undergoes double Suzuki cross-coupling reactions with arylboronic acids.

The table below summarizes representative conditions for Suzuki-Miyaura reactions on bromothiophene derivatives.

| Thiophene Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

| 4-bromothiophene-2-carbaldehyde | p-Tolylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-(p-tolyl)thiophene-2-carbaldehyde | |

| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | 2,5-biaryl-3-hexylthiophenes | |

| 4,5-dibromothiophene-2-carboxaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 4-Aryl-5-bromothiophene-2-carboxaldehyde |

These examples strongly suggest that the bromine atom in 3-bromothiophene-2-carbohydrazide can be effectively substituted with a variety of aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling, providing a route to a wide array of novel derivatives.

Oxidation Reactions of the Thiophene Moiety

The sulfur atom in the thiophene ring can undergo oxidation to form either a thiophene-S-oxide or a thiophene-S,S-dioxide. The extent of oxidation depends on the oxidizing agent and the reaction conditions. The oxidation of thiophenes can be achieved using reagents like trifluoroperacetic acid or hydrogen peroxide in the presence of a catalyst such as methyltrioxorhenium(VII).

The oxidation to a thiophene-S-oxide is often challenging as these compounds can be unstable and may undergo further oxidation to the more stable S,S-dioxide. However, the use of a peracid in the presence of a Lewis acid, such as boron trifluoride etherate, can help to stop the reaction at the S-oxide stage by complexing with the product and reducing the electron density on the sulfur atom, thus making it less susceptible to further oxidation.

The resulting thiophene-S,S-dioxides are stable compounds and have found applications in materials science due to their altered electronic properties compared to the parent thiophene. The oxidation of the thiophene ring in 3-bromothiophene-2-carbohydrazide would likely proceed in a similar fashion, yielding the corresponding S-oxide or S,S-dioxide depending on the chosen conditions.

| Thiophene Derivative | Oxidizing Agent | Conditions | Product | Reference |

| Thiophene | Trifluoroperacetic acid | Anhydrous | Thiophene-S-oxide and Thiophene-S,S-dioxide | |

| 2,5-disubstituted thiophenes | m-CPBA | BF₃·Et₂O, -20 °C | Thiophene-S-oxide | |

| Thiophene derivatives | H₂O₂ | CH₃ReO₃ (catalyst) | Thiophene-S,S-dioxide |

Computational and Theoretical Investigations of 3 Bromothiophene 2 Carbohydrazide and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For 3-bromothiophene-2-carbohydrazide and its derivatives, DFT studies provide valuable insights into their behavior at the molecular level.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of a molecule is fundamental to its chemical reactivity and properties. DFT calculations allow for the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov In derivatives of 3-bromothiophene-2-carbohydrazide, the introduction of various substituents can influence the HOMO-LUMO gap. researchgate.net For instance, studies on related thiophene (B33073) derivatives have shown that the HOMO and LUMO are typically spread across the π-conjugated backbone of the molecule. derpharmachemica.com The HOMO often exhibits anti-bonding character between adjacent fragments, while the LUMO shows bonding character. derpharmachemica.com

Theoretical analyses of thiophene-2-carbohydrazide, a closely related compound, have confirmed that charge transfer occurs within the molecule, a fact corroborated by the calculated HOMO and LUMO energies. nih.gov The specific energies of these orbitals are critical, as the LUMO level of a potential drug molecule should be higher than the conduction band of its biological target to facilitate electron transfer. derpharmachemica.com

Vibrational Spectra Simulations and Conformational Analysis

DFT calculations are instrumental in simulating the vibrational spectra (FT-IR and FT-Raman) of molecules. These simulations help in the assignment of experimentally observed vibrational bands to specific modes of vibration within the molecule. For thiophene-2-carbohydrazide, quantum chemical calculations using the B3LYP method with a 6-311++G(d,p) basis set have been successfully employed to determine its geometrical structure and vibrational wavenumbers. nih.gov The calculated spectra for related compounds often show good agreement with experimental data. jetir.orgnih.gov

Conformational analysis, another area where DFT is applied, helps in identifying the most stable three-dimensional arrangement of atoms in a molecule. By performing a potential energy scan, researchers can identify the global minimum and local minima on the potential energy surface, which correspond to the most stable and other possible conformations, respectively. manchester.ac.ukekb.eg For example, in a study of a furan-2-carbohydrazide (B108491) derivative, the E-isomer was found to be the most stable. manchester.ac.uk

Charge Distribution and Reactivity Indices

The distribution of electronic charge within a molecule is key to understanding its reactive sites. DFT calculations can provide Mulliken atomic charges, which indicate the partial charge on each atom. nih.gov In a typical carbohydrazide (B1668358) structure, oxygen atoms generally carry a negative charge, making them donor atoms, while hydrogen atoms are positively charged and act as acceptor atoms. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of varying electron density. nih.gov Red areas typically indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electron affinity, ionization potential, electrophilicity index, chemical hardness, and chemical softness. researchgate.net These indices provide further insights into the molecule's reactivity and its ability to interact with biological targets. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to understand and predict ligand-protein interactions.

Ligand-Protein Interaction Profiling for Biological Targets

Molecular docking studies have been extensively used to investigate the interaction of 3-bromothiophene-2-carbohydrazide derivatives with various biological targets. These studies aim to elucidate the binding mode and identify the key amino acid residues in the protein's active site that interact with the ligand. researchgate.netresearchgate.net The interactions can include hydrogen bonds, hydrophobic interactions, and π-alkyl interactions, all of which contribute to the stability of the ligand-protein complex. nih.gov

The reliability of a docking procedure is often validated by redocking a known co-crystallized ligand into the protein's active site. An RMSD (Root Mean Square Deviation) value of less than 2 Å between the docked and crystal structures is generally considered an indication of a reliable docking protocol. researchgate.net

Prediction of Binding Affinities and Modes of Action

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as a binding energy or docking score. researchgate.net A lower binding energy generally indicates a more stable and favorable interaction. nih.gov These predicted affinities can be used to rank potential drug candidates and prioritize them for further experimental testing.

Derivatives of 3-bromothiophene-2-carbohydrazide have been investigated as potential inhibitors for a range of protein targets implicated in various diseases:

DNA Gyrase : This bacterial enzyme is a well-established target for antibacterial drugs. nih.gov Docking studies of thiophene derivatives against E. coli DNA gyrase have shown promising binding affinities, with interactions involving key amino acid residues in the active site. researchgate.netnih.gov For example, a potent thiophene derivative was found to have a binding energy of -7.38549 Kcal/mole and established hydrogen bonds with Lys550 and Arg612. nih.gov

CDK2 (Cyclin-Dependent Kinase 2) : CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy. nih.govturkjps.org Molecular docking has been used to identify novel CDK2 inhibitors, with some compounds showing binding energies ranging from -6.59 kcal/mol to -9.8 kcal/mol. researchgate.netnih.govekb.eg These studies often reveal hydrogen bonding with crucial residues like Leu83 and Asp145. turkjps.org

Tubulin : Tubulin is the protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Tubulin inhibitors can disrupt microtubule dynamics and are effective anticancer agents. nih.govnih.gov Molecular docking studies have explored the binding of various compounds to the pironetin (B1678462) site on α-tubulin, identifying key interactions that lead to the inhibition of microtubule polymerization. nih.gov

EGFR (Epidermal Growth Factor Receptor) : EGFR is a tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. nih.govnih.gov Docking studies have been employed to identify inhibitors that target both wild-type and mutated forms of EGFR, such as G719S and L858R. nih.gov

BRAF V600E : The V600E mutation in the BRAF kinase is a common driver of melanoma. nih.govnih.gov Computational studies, including molecular docking, have been instrumental in designing and evaluating new inhibitors against this specific mutant protein. nih.govmdpi.com

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : As a key mediator of angiogenesis, VEGFR2 is a significant target for anti-cancer therapies aimed at disrupting tumor blood supply. nih.govnih.gov Molecular docking simulations have been used to identify compounds that bind effectively to the VEGFR-2 active site. nih.gov

D-alanine ligase : This enzyme is essential for bacterial cell wall synthesis, making it an attractive target for the development of new antibacterial agents.

TGF-β2 (Transforming Growth Factor-beta 2) : This protein is involved in various cellular processes, and its dysregulation is implicated in several diseases.

The following tables summarize some of the key findings from these computational studies:

Table 1: DFT-Derived Parameters for Thiophene Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Thiophene-2-carbohydrazide | Data not specified | Data not specified | Data not specified | nih.gov |

| Thiophene Derivative P1 | -4.983 | -3.125 | 1.858 | derpharmachemica.com |

| Thiophene Derivative P2 | -5.091 | -3.157 | 1.934 | derpharmachemica.com |

| Thiophene Derivative P3 | -5.127 | -3.189 | 1.938 | derpharmachemica.com |

| Thiophene Derivative P4 | -5.049 | -3.095 | 1.954 | derpharmachemica.com |

| Thiophene Derivative P5 | -5.012 | -3.052 | 1.959 | derpharmachemica.com |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Thiophene Derivative 4F | DNA Gyrase | -7.38549 | Lys550, Arg612, Tyr548, Ile578, Leu581 | nih.gov |

| Ciprofloxacin (Reference) | DNA Gyrase | -5.61799 | Lys550, Arg612, Gly613, Ile578, Arg615 | nih.gov |

| Phenylindole Derivative | CDK2 | -7.2 to -9.8 | Not specified | nih.gov |

| Phenylindole Derivative | EGFR | -7.2 to -9.8 | Not specified | nih.gov |

| Phenylindole Derivative | Tubulin | -7.2 to -9.8 | Not specified | nih.gov |

| Rauwolscine | VEGFR-2 | Not specified | Lys866, Glu883, Leu838, Ala864, Val897, Val912, Val914, Glu915, Phe916, Cys917, Leu1033, Asp1044, Phe1045 | nih.gov |

| Yohimbine | VEGFR-2 | -9.7 | Leu838, Arg1049, Ala864, Val897, Val914, Glu915, Phe916, Asn921, Leu1033, Cys1043, Asp1044, Phe1045 | nih.gov |

| Curcumin Derivative | CDK2 | -10.53 | Leu83, Asp86, Asp145 | turkjps.org |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are a computational method used to understand the physical movements of atoms and molecules over time. In drug discovery, MD simulations are essential for evaluating the stability of a ligand-protein complex, which is a critical indicator of the ligand's potential efficacy. researchgate.netnih.gov The process involves simulating the dynamic behavior of the ligand (a derivative of 3-Bromothiophene-2-carbohydrazide) when it is bound to its biological target, such as an enzyme or receptor.

The stability of this interaction is often assessed by analyzing trajectory data for parameters like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg). mdpi.com

Root Mean Square Deviation (RMSD): This parameter measures the average distance between the atoms of the superimposed protein or ligand over the course of the simulation, compared to a reference structure. A lower RMSD value (typically under 3 Å) indicates less structural fluctuation and suggests that the ligand remains stably bound within the protein's binding pocket. mdpi.com For a derivative of 3-Bromothiophene-2-carbohydrazide, a stable RMSD plot would signify a stable and well-fitted ligand-protein complex. researchgate.net

Radius of Gyration (Rg): Rg is a measure of the compactness of the ligand-protein complex. A stable and low average Rg value suggests that the complex remains compact and conformationally steady throughout the simulation. mdpi.com Minimal fluctuations in Rg plots for a complex involving a 3-Bromothiophene-2-carbohydrazide derivative would be a good indicator of its conformational stability. mdpi.com

By running these simulations, often for time scales of 100 nanoseconds or more, researchers can visualize and quantify the binding stability, providing insights that static molecular docking cannot. mdpi.comresearchgate.net This analysis helps to confirm whether the docked pose is likely to be maintained in a dynamic, physiological environment.

Table 1: Key Parameters in Molecular Dynamics Simulations for Ligand-Target Stability

| Parameter | Description | Indication of a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the deviation of the protein-ligand complex from an initial conformation over time. | Low and converging RMSD values (e.g., < 3 Å), indicating minimal structural changes. mdpi.com |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein-ligand system. | Minimal fluctuations and a low average value, suggesting the complex remains compact and stable. mdpi.com |

| Hydrogen Bonds | Tracks the number of hydrogen bonds between the ligand and the target protein over time. | A stable and consistent number of hydrogen bonds indicates a persistent binding interaction. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.combiolscigroup.us For 3-Bromothiophene-2-carbohydrazide derivatives, a QSAR model could be developed to predict their potency (e.g., as enzyme inhibitors or antimicrobial agents) based on their structural features. nih.gov

The process involves several key steps:

Data Set Preparation: A series of 3-Bromothiophene-2-carbohydrazide derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. biolscigroup.usresearchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the most relevant descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. biolscigroup.us

A successful QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized derivatives of 3-Bromothiophene-2-carbohydrazide. This allows researchers to prioritize the synthesis of compounds that are predicted to be most active, thereby optimizing the drug discovery pipeline. The descriptors included in the final model also provide valuable insights into the structural requirements for high biological activity. nih.gov

Table 2: Illustrative Data for a QSAR Study of 3-Bromothiophene-2-carbohydrazide Derivatives

This table demonstrates the type of data used to build a QSAR model. Actual values would be derived from experimental and computational work.

| Compound (Derivative of 3-Bromothiophene-2-carbohydrazide) | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Dipole Moment) | Molecular Descriptor 3 (e.g., Molecular Weight) | Experimental Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Derivative 1 | 2.5 | 3.1 D | 350.2 g/mol | 10.5 |

| Derivative 2 | 3.1 | 4.5 D | 385.3 g/mol | 5.2 |

| Derivative 3 | 2.8 | 2.9 D | 364.2 g/mol | 8.1 |

| Derivative 4 | 3.5 | 5.0 D | 401.4 g/mol | 2.3 |

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET, bioavailability)

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov In silico tools, such as the widely used SwissADME web server, allow for the early prediction of these properties, helping to identify candidates with a higher chance of success in clinical trials. nih.govphytojournal.com

For 3-Bromothiophene-2-carbohydrazide and its derivatives, these predictions would focus on several key areas:

Drug-Likeness: This is assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight (MW < 500), lipophilicity (LogP < 5), and the number of hydrogen bond donors and acceptors. nih.gov Compounds adhering to these rules are more likely to have good oral bioavailability. The bioavailability radar provides a quick visual assessment of a molecule's drug-likeness based on six key physicochemical properties. sciensage.infophytojournal.com

Pharmacokinetics: Predictions include gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. High GI absorption is crucial for orally administered drugs. phytojournal.com Whether a compound can cross the BBB is important for drugs targeting the central nervous system and for avoiding neurological side effects with other drugs.

Medicinal Chemistry Friendliness: This evaluation flags the presence of chemically reactive or problematic fragments that might lead to toxicity or metabolic instability.

These computational predictions serve as a critical filter, weeding out compounds with poor ADMET profiles early in the discovery process and ensuring that research efforts are focused on molecules with the greatest potential. sciensage.info

Table 3: Predicted ADMET and Drug-Likeness Properties for 3-Bromothiophene-2-carbohydrazide

This table represents the types of predictions generated by tools like SwissADME. The values are illustrative for the parent compound.

| Property | Parameter | Predicted Value/Comment | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | ~249.1 g/mol | Within the drug-like range (<500 g/mol). phytojournal.com |

| LogP (Lipophilicity) | Calculated Value | Crucial for solubility and permeability. | |

| Topological Polar Surface Area (TPSA) | Calculated Value | Influences membrane permeability and bioavailability. phytojournal.com | |

| Number of Rotatable Bonds | Calculated Value | Affects conformational flexibility and binding. phytojournal.com | |

| Drug-Likeness | Lipinski's Rule of Five | Yes/No (Number of violations) | Predicts potential issues with oral bioavailability. nih.gov |

| Bioavailability Score | e.g., 0.55 | Estimates the probability of having at least 10% oral bioavailability. phytojournal.com | |

| Pharmacokinetics | GI Absorption | High/Low | Indicates potential for oral administration. phytojournal.com |

| BBB Permeant | Yes/No | Determines if the compound can enter the central nervous system. |

Biological Activities of 3 Bromothiophene 2 Carbohydrazide Derivatives: an in Vitro Perspective

Antimicrobial Efficacy

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 3-bromothiophene-2-carbohydrazide have shown promise in this area, exhibiting activity against pathogenic bacteria and fungi.

Antibacterial Activity Against Pathogenic Strains

Schiff base derivatives of 5-bromothiophene-2-carbohydrazide (B1271680) have demonstrated notable antibacterial properties. Studies have reported moderate to good activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. For instance, certain N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives have shown minimum inhibitory concentrations (MICs) of 250 µg/mL against E. coli and 200 µg/mL against S. aureus.

Furthermore, derivatives of the closely related thiophene-2-carbohydrazide have shown potent and specific activity against Clostridium difficile, with a spiro–indoline–oxadiazole derivative displaying MIC values ranging from 2 to 4 μg/ml. While this particular derivative was inactive against other tested bacteria, other compounds from the same series showed strong effects against a mutant strain of E. coli. nih.gov In the fight against extensively drug-resistant (XDR) Salmonella Typhi, a series of 2-ethylhexyl 5-bromothiophene-2-carboxylates, derived from 5-bromothiophene-2-carboxylic acid, have shown promising results. One particular derivative exhibited an outstanding MIC value of 3.125 mg/mL against XDR S. Typhi. dergipark.org.tr

Table 1: Antibacterial Activity of Thiophene (B33073) Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives | Escherichia coli | 250 | |

| N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives | Staphylococcus aureus | 200 | |

| Spiro–indoline–oxadiazole derivative of thiophene-2-carbohydrazide | Clostridium difficile | 2-4 | nih.gov |

| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | 3125 | dergipark.org.tr |

Antifungal Activity

The antifungal potential of 3-bromothiophene-2-carbohydrazide derivatives has also been investigated. The aforementioned N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives that exhibited antibacterial activity also displayed antifungal properties. For example, against Candida albicans, these compounds have shown MIC values of 200 µg/mL.

Hydrazone derivatives, in general, have been explored for their antifungal effects. Studies on various hydrazone compounds have demonstrated activity against both Candida albicans and the often-resistant Candida krusei. For instance, certain hydrazone derivatives have shown MIC values ranging from 8 to 32 μg/mL against different Candida species, including C. krusei. researchgate.netnih.gov Specifically, some 5-aminoimidazole-4-carbohydrazonamide derivatives have shown potent activity against C. krusei. mdpi.com Thiophene-based guanylhydrazones have also exhibited excellent activity against voriconazole-resistant C. albicans isolates, with some derivatives showing MIC values below 2 μg/mL. researchgate.net

Table 2: Antifungal Activity of Thiophene and Hydrazone Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives | Candida albicans | 200 | |

| Hydrazone derivatives | Candida spp. (including C. krusei) | 8-32 | researchgate.netnih.gov |

| Thiophene-based guanylhydrazones | Voriconazole-resistant Candida albicans | <2 | researchgate.net |

Antiviral Potential

The exploration of thiophene-based compounds has extended to the realm of antiviral research. While specific studies focusing solely on 3-bromothiophene-2-carbohydrazide derivatives are limited, related structures have shown promising antiviral activity. For instance, hydrazone-substituted thiophene[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of the human immunodeficiency virus-1 (HIV-1). rsc.org One compound in this series exhibited an EC50 value of 21.2 nM, which was significantly more potent than the reference drug nevirapine. rsc.org

Anticancer and Antiproliferative Investigations

The cytotoxic effects of 3-bromothiophene-2-carbohydrazide derivatives against various human cancer cell lines have been a significant area of research, revealing their potential as anticancer agents.

Cytotoxic Activity Against Various Human Cancer Cell Lines

A number of studies have demonstrated the in vitro antiproliferative activity of thiophene derivatives against a broad spectrum of cancer cell lines.

Derivatives of thiophene-2-carbohydrazide have been shown to be potent against breast adenocarcinoma (MCF-7) and colon cancer (HCT116) cell lines. mdpi.com In a study of diarylthiophene-2-carbohydrazide derivatives, several compounds showed promising 2D and 3D inhibitory activity against the pancreatic cancer cell line MIA PaCa-2, with one derivative exhibiting an IC50 value of 4.86 µM. mdpi.com

Thiophenyl hydrazone derivatives have also been evaluated against a panel of cancer cell lines, with one compound showing good cytotoxicity against the HT29 colon cancer cell line with an IC50 of 2.61 µM. tandfonline.com Another study on thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives, evaluated against the NCI60 human cancer cell line panel, identified a derivative with excellent cytotoxic activity against COLO 205 colon cancer (LC50 = 71 nM) and SK-MEL-5 melanoma cells (LC50 = 75 nM). nih.gov

Furthermore, a benzyl urea tetrahydrobenzo[b]thiophene derivative has been identified as a potent compound with broad-spectrum antitumor activity against several cancer cell lines, including the A549 lung cancer cell line. nih.gov

Table 3: Cytotoxic Activity of Thiophene Derivatives Against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50/LC50 | Reference |

| Diarylthiophene-2-carbohydrazide derivative | MIA PaCa-2 (Pancreatic) | 4.86 µM | mdpi.com |

| Thiophenyl hydrazone derivative | HT29 (Colon) | 2.61 µM | tandfonline.com |

| Thiophenyl-3-phenyl-1H-indole-carbohydrazide derivative | COLO 205 (Colon) | 71 nM | nih.gov |

| Thiophenyl-3-phenyl-1H-indole-carbohydrazide derivative | SK-MEL-5 (Melanoma) | 75 nM | nih.gov |

| Benzyl urea tetrahydrobenzo[b]thiophene derivative | A549 (Lung) | - | nih.gov |

| Thiophene-2-carbohydrazide derivatives | MCF-7 (Breast) | Potent | mdpi.com |

| Thiophene-2-carbohydrazide derivatives | HCT116 (Colon) | Potent | mdpi.com |

Molecular Mechanisms of Anticancer Action

The anticancer effects of thiophene derivatives are attributed to various molecular mechanisms. One of the key mechanisms identified is the inhibition of tubulin polymerization. Several thiophenyl hydrazone derivatives have been shown to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization, with one compound showing an IC50 value of 8.21 µM for tubulin polymerization inhibition. tandfonline.comfigshare.com Molecular docking studies have further supported that these compounds bind to the colchicine binding site of tubulin. figshare.com

Another identified mechanism involves the inhibition of specific kinases. For example, a benzyl urea tetrahydrobenzo[b]thiophene derivative was found to inhibit WEE1 kinase, in addition to targeting tubulin. nih.gov This dual inhibition contributes to its potent antitumor activity. Furthermore, treatment with this derivative led to the enhanced expression of caspases 3 and 9 in A549 cells, indicating the induction of apoptosis. nih.gov

The induction of apoptosis is a common pathway for the anticancer activity of these compounds. Thiophenyl hydrazone derivatives have been shown to induce apoptosis in HT29 colon cancer cells, as confirmed by Annexin V binding assays. tandfonline.com The ability of these compounds to trigger programmed cell death is a crucial aspect of their therapeutic potential.

Enzyme Inhibition

Derivatives of 3-Bromothiophene-2-carbohydrazide and related thiophene structures have demonstrated notable inhibitory activity against a range of enzymes implicated in various diseases.

Cyclin-Dependent Kinase 2 (CDK2): While direct studies on 3-Bromothiophene-2-carbohydrazide derivatives are limited, the broader class of thiophene-containing compounds has been explored as CDK2 inhibitors. CDK2 is a key regulator of the cell cycle, and its inhibition is a target for anticancer therapies. For instance, various thieno[2,3-d]pyrimidine derivatives have been identified as potent allosteric modulators of dopamine receptors, and similar scaffolds are often investigated for kinase inhibition.

Cholesterol Esterase: Thiophene derivatives have been identified as potent inhibitors of pancreatic cholesterol esterase (CEase), an enzyme involved in the absorption of dietary cholesterol. Specifically, 2-diethylaminothieno[2,3-d] nih.govresearchgate.netoxazin-4-ones, which are fused thiophene systems, have been characterized as strong, active site-directed alternate substrate inhibitors of CEase.

| Compound Class | Target Enzyme | Ki (µM) | Reference |

| 2-diethylaminothieno[2,3-d] nih.govresearchgate.netoxazin-4-ones | Cholesterol Esterase | 0.58 - 1.86 |

Tyrosinase: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Thiophene-based scaffolds are known to inhibit this enzyme. For example, benzylidene-linked thiohydantoin derivatives, which feature a β-phenyl-α,β-unsaturated carbonyl group, have shown potent tyrosinase inhibitory activity, with some compounds being significantly more potent than the well-known inhibitor kojic acid.

Epidermal Growth Factor Receptor (EGFR): EGFR is a crucial target in cancer therapy. Thieno[2,3-b]thiophene derivatives have been synthesized and shown to act as potent inhibitors of both wild-type EGFR (EGFRWT) and its resistant mutant, EGFRT790M. One study highlighted a 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile derivative (Compound 2) that was 4.42-fold more active than the standard drug erlotinib against the MCF-7 breast cancer cell line.

| Compound Derivative | Target Enzyme | IC50 (nM) |

| Thieno[2,3-b]thiophene (Cmpd 2) | EGFRWT | 0.28 |

| Thieno[2,3-b]thiophene (Cmpd 2) | EGFRT790M | 5.02 |

| 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide (Cmpd 7a) | EGFRWT | 28.1 |

| 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide (Cmpd 7a) | EGFRT790M | 24.6 |

BRAFV600E: The BRAFV600E mutation is a common driver in many cancers, particularly melanoma. N-(thiophen-2-yl) benzamide derivatives have been identified through virtual screening and chemical synthesis as potent inhibitors of this mutated kinase.

Tubulin: Tubulin is the protein subunit of microtubules, and its polymerization is a critical process for cell division, making it an important anticancer target. Thiophene derivatives have been shown to inhibit tubulin polymerization. For example, certain 2-aryl-3-anilinobenzo[b]thiophenes have been developed as potent antiproliferative agents that induce apoptosis by targeting microtubules. Additionally, a derivative from a 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbohydrazide series (Compound 7a) was found to inhibit tubulin polymerization with an IC50 value of 5.1 μM.

Receptor Modulation

The ability of 3-Bromothiophene-2-carbohydrazide derivatives to modulate the activity of key cellular receptors is another significant aspect of their biological profile.

Dopamine D3 Receptors: The dopamine D3 receptor is a target for treating various central nervous system disorders. Thiophene-based compounds have been investigated for their interaction with dopamine receptors. Specifically, N-phenylpiperazine analogs containing a 4-(thiophen-3-yl)benzamide moiety have been evaluated for their selective binding to D3 versus D2 dopamine receptors.

Transforming Growth Factor-beta 2 (TGF-β2): TGF-β signaling is involved in a multitude of cellular processes, and its dysregulation can lead to diseases like cancer. A study on 3-amino-thiophene-2-carbohydrazide derivatives revealed that they have promising inhibitory effects on TGFβ2. researchgate.net

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Numerous thiophene derivatives have been developed as potent VEGFR2 inhibitors. For instance, novel thiophene-3-carboxamide derivatives have shown effective VEGFR2 inhibitory activity with IC50 values in the nanomolar range. nih.gov Fused thienopyrrole and pyrrolothienopyrimidine scaffolds have also yielded potent dual inhibitors of VEGFR-2 and AKT. semanticscholar.org

| Compound Class | Target Receptor | IC50 | Reference |

| Thiophene-3-carboxamide (Cmpd 14d) | VEGFR-2 | 191.1 nM | nih.gov |

| Thienopyrrole (Cmpd 3b) | VEGFR-2 | 0.126 µM | semanticscholar.org |

| Pyrrolothienopyrimidine (Cmpd 4c) | VEGFR-2 | 0.075 µM | semanticscholar.org |

| 3-amino-thiophene-2-carbohydrazide derivatives | VEGFR2 | Promising Inhibition | researchgate.net |

Apoptosis Induction Pathways

Many of the anticancer effects observed with thiophene derivatives are mediated through the induction of apoptosis, or programmed cell death.

The inhibition of key survival proteins like EGFR and VEGFR2 by thiophene derivatives often leads to the activation of apoptotic cascades. For example, thiophene-3-carboxamide derivatives that inhibit VEGFR-2 were found to induce cancer cell death by increasing the production of reactive oxygen species (ROS) and inducing apoptosis. nih.gov

Benzo[b]thiophene derivatives have been shown to trigger significant apoptosis in colon carcinoma cells, as demonstrated by the increased expression of cleaved-poly(ADP-ribose) polymerase (PARP), receptor-interacting protein (RIP), and caspase-3 proteins. nih.gov

Studies on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also identified compounds that induce apoptosis in MCF-7 breast cancer cells, showing a significant reduction in cell viability. mdpi.com

Antioxidant Activity and Free Radical Scavenging Properties

Several studies have highlighted the capacity of thiophene derivatives to act as antioxidants and scavenge harmful free radicals.

The antioxidant properties of selenophene, thiophene, and their aminocarbonitrile derivatives have been evaluated using methods like the oxygen radical absorbance capacity (ORAC) and DPPH assays. nih.gov These studies suggest that the thiophene nucleus contributes to antiperoxyradical activity. nih.gov

Newly synthesized 3-hydroxy-thiophene derivatives have displayed significant antioxidant activity, with IC50 values ranging from 3.01 to 26.27 µg/mL in DPPH assays. bohrium.com

Furthermore, 3-amino thiophene-2-carboxamide derivatives have been shown to possess notable antioxidant activity, with some derivatives showing up to 62.0% inhibition in the ABTS antioxidant assay. nih.gov

General Enzyme Inhibition Studies

Beyond the specific enzymes detailed above, the thiophene scaffold has been used to develop inhibitors for other enzyme classes. For example, derivatives of 3H-1,2-benzoxathiepine 2,2-dioxide, which can be considered related to thiophene structures, have been investigated as inhibitors of carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII. nih.gov

Herbicide and Phytotoxic Effects

The biological activity of thiophene derivatives also extends to the agricultural field, where they have been investigated for their potential as herbicides.

Photosynthetic Electron Transport Inhibition

The mechanism of action for many herbicides involves the inhibition of photosynthetic electron transport (PET).

Thiophene-derived aminophosphonates have been evaluated for their phytotoxicity against several persistent weeds. mdpi.com One derivative, dimethyl N-(2-methylphenyl)amino-(2-thienyl)methylphosphonate, was found to be highly effective, causing total inhibition of germination and growth in tested plants. mdpi.com

The site of action for many PET-inhibiting herbicides is within Photosystem II (PSII). While direct studies on 3-Bromothiophene-2-carbohydrazide are not available, the general class of diphenyl ether herbicides, for example, is known to inhibit electron transport between the two photosystems. uky.edu This indicates that synthetic compounds like thiophene derivatives could be designed to target similar sites within the photosynthetic apparatus.

Algae Growth Inhibition

extensive search of scientific literature and databases did not yield any specific studies or data regarding the in vitro algae growth inhibition properties of 3-Bromothiophene-2-carbohydrazide or its direct derivatives. While the broader class of thiophene-containing compounds has been investigated for a wide range of biological activities, including antimicrobial and anticancer effects, specific research into their efficacy against algae is not publicly available at this time.

Consequently, due to the absence of specific research findings and quantitative data, a detailed analysis and data table on the algae growth inhibition of 3-Bromothiophene-2-carbohydrazide derivatives cannot be provided. Further research is required to explore and characterize the potential algicidal or algae-static properties of this specific class of compounds.

Applications in Materials Science and Polymer Chemistry

Development of Organic Electronic Materials

Thiophene-based molecules are fundamental to the field of organic electronics due to their excellent charge-transport properties and chemical stability. lboro.ac.uk 3-Bromothiophene-2-carbohydrazide serves as a precursor for more complex organic semiconducting molecules. The 3-bromo position on the thiophene (B33073) ring is a key reactive site, enabling its incorporation into larger π-conjugated systems through common cross-coupling reactions like Suzuki, Stille, or Heck couplings. These reactions allow for the systematic extension of the conjugated backbone, a primary method for tuning the electronic and optical properties of the material.

Precursors for Conducting Polymers

Conducting polymers, particularly those based on polythiophene, often suffer from poor solubility and processability, which limits their widespread application. nih.gov A successful strategy to overcome this challenge is the "precursor polymer" approach, where a soluble and processable polymer is first synthesized and then converted into the final, insoluble conjugated polymer in a subsequent step. nih.gov

3-Bromothiophene-2-carbohydrazide is a suitable starting material for creating monomers for such precursor polymers. The carbohydrazide (B1668358) group can be chemically modified to introduce bulky, solubilizing side chains. This modified thiophene monomer can then be polymerized, for instance, through cationic ring-opening polymerization if converted to a structure like a thiophene-substituted 2-oxazoline. nih.gov The resulting polymer is soluble and can be cast into films or spun into fibers. A post-deposition thermal or chemical treatment can then be used to eliminate the solubilizing groups, yielding the desired intractable, highly conjugated polythiophene network. This methodology allows for the fabrication of precisely patterned conducting polymer structures for use in plastic electronics. researchgate.net

Ligand Chemistry for Coordination Complexes

The carbohydrazide moiety of 3-Bromothiophene-2-carbohydrazide is an effective chelating agent for a variety of metal ions. It typically acts as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen atom and the terminal nitrogen atom of the hydrazide group, forming a stable five-membered chelate ring. researchgate.netmdpi.com This chelating ability has been demonstrated in studies of structurally similar thiophene carbohydrazide derivatives.

For example, a series of transition metal complexes using the related ligand Nʹ-(3-hydroxybenzoyl)thiophene-2-carbohydrazide has been synthesized and characterized. researchgate.net Spectroscopic and analytical data from these studies suggest that the ligand coordinates in a bidentate fashion, leading to the formation of octahedral complexes with Co(II), Ni(II), Cu(II), and Zn(II) ions. researchgate.net The thiophene ring itself generally does not participate in coordination. nih.gov The ability to form stable complexes with transition metals opens up possibilities for applications in catalysis and the development of new materials with interesting magnetic or optical properties. mdpi.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

|---|---|---|---|---|---|

| HTC Ligand | C₁₂H₁₀N₂O₃S | 262.28 | Colorless | 218-220 | - |

| [Co(HTC)₂(H₂O)₂] | C₂₄H₂₂CoN₄O₈S₂ | 637.52 | Light Brown | >300 | 14.8 |

| [Ni(HTC)₂(H₂O)₂] | C₂₄H₂₂N₄NiO₈S₂ | 637.28 | Green | >300 | 12.5 |

| [Cu(HTC)₂(H₂O)₂] | C₂₄H₂₂CuN₄O₈S₂ | 642.13 | Dark Green | >300 | 15.2 |

| [Zn(HTC)₂(H₂O)₂] | C₂₄H₂₂N₄O₈S₂Zn | 644.01 | White | >300 | 10.7 |

Supramolecular Assembly Applications

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The carbohydrazide group of 3-Bromothiophene-2-carbohydrazide is an excellent functional motif for directing supramolecular assembly due to its strong and directional hydrogen-bonding capabilities. The -C(=O)-NH-NH₂ unit contains multiple hydrogen bond donors and acceptors, enabling the formation of robust and predictable one-, two-, or three-dimensional networks.

This self-assembly can be exploited to control the morphology of materials at the nanoscale. For instance, derivatives of 3-Bromothiophene-2-carbohydrazide can be designed to form liquid crystals or organogels. By attaching thiophene units to molecular scaffolds capable of self-assembly, it is possible to organize the chromophores into specific arrangements, influencing the bulk electronic and optical properties of the material. researchgate.net The principles of hydrogen-bond-directed assembly are also being applied to control the structure of interfaces in multilayer organic electronic devices, potentially leading to improved performance and stability. lboro.ac.uk

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation Thiophene-Carbohydrazide Conjugates

The carbohydrazide (B1668358) group of 3-Bromothiophene-2-carbohydrazide is a key functional handle for the synthesis of a diverse array of molecular conjugates. The lone pair of electrons on the nitrogen atoms makes it a potent nucleophile, readily participating in condensation reactions with various electrophiles. This reactivity allows for its incorporation into larger, more complex molecular architectures with tailored properties.

Future synthetic endeavors will likely focus on the development of novel heterocyclic systems derived from 3-Bromothiophene-2-carbohydrazide. For instance, it can serve as a precursor for the synthesis of thiophene-containing oxadiazoles, triazoles, and thiazolidinones. The general synthetic approach involves the reaction of the carbohydrazide with carbon-centered electrophiles, followed by cyclization reactions. The bromine atom on the thiophene (B33073) ring can also be exploited in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce further molecular diversity.

The design of these next-generation conjugates will be guided by the desired application. For example, in the context of drug discovery, the thiophene-carbohydrazide core can be conjugated with various pharmacophores to create hybrid molecules with enhanced biological activity. The synthesis of such conjugates may involve multi-step reaction sequences, requiring careful optimization of reaction conditions to achieve high yields and purity.

Table 1: Potential Heterocyclic Conjugates Derived from 3-Bromothiophene-2-carbohydrazide

| Heterocyclic Core | General Synthetic Precursor | Potential Applications |

| Oxadiazole | Carbon disulfide, phosgene derivatives | Anticancer, Antimicrobial |

| Triazole | Isothiocyanates, orthoesters | Antifungal, Anti-inflammatory |

| Thiazolidinone | α-Haloacetyl chlorides, maleic anhydride (B1165640) | Anticonvulsant, Antidiabetic |

| Pyrazole (B372694) | 1,3-Dicarbonyl compounds | Analgesic, Herbicidal |

Elucidation of Detailed Biological Mechanisms and Target Identification

Thiophene-carbohydrazide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. A critical future research direction will be to move beyond preliminary screening and to elucidate the precise molecular mechanisms underlying these effects. This will involve the identification of specific cellular targets and the characterization of the signaling pathways that are modulated by these compounds.

For instance, certain thiophene-based heterocycles have shown promise as antimicrobial agents against clinically relevant pathogens. Future studies should aim to identify the specific enzymes or cellular processes that are inhibited by these molecules. Techniques such as thermal shift assays, affinity chromatography, and genetic profiling can be employed to identify protein targets. Once a target is identified, detailed enzymatic assays and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, can provide insights into the molecular basis of inhibition.

In the realm of oncology, thiophene-carbohydrazide derivatives have been investigated as potential inhibitors of protein kinases, such as Pim-1 kinase. Molecular docking studies have suggested that these compounds can bind to the ATP-binding pocket of these enzymes, thereby inhibiting their catalytic activity. Future research should focus on validating these computational predictions through in vitro kinase assays and cellular studies. Furthermore, investigating the downstream effects of kinase inhibition, such as the induction of apoptosis or cell cycle arrest, will be crucial for understanding the anticancer mechanism.

Exploration of Novel Material Science Applications

The unique electronic and structural properties of the thiophene ring make it an attractive building block for the development of advanced organic materials. Thiophene-containing polymers are known for their semiconducting properties and have found applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nbinno.com The incorporation of the carbohydrazide moiety introduces the potential for hydrogen bonding and metal coordination, which could lead to materials with novel self-assembly properties and functionalities.

One emerging area of research is the use of thiophene derivatives in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These porous crystalline materials have applications in gas storage, separation, and catalysis. The carbohydrazide group of 3-Bromothiophene-2-carbohydrazide could act as a coordinating ligand for metal ions in the formation of MOFs, or as a reactive site for the formation of covalent bonds in COFs. The bromine atom could also be used for post-synthetic modification of these frameworks, allowing for the tuning of their properties.

Furthermore, the ability of the carbohydrazide moiety to form coordination complexes with metal ions could be exploited in the development of chemosensors. The binding of a specific metal ion could lead to a change in the photophysical properties of the molecule, such as its fluorescence, allowing for the sensitive and selective detection of that ion.

Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry plays an increasingly important role in the design and optimization of new molecules with desired properties. For 3-Bromothiophene-2-carbohydrazide and its derivatives, a variety of computational methods can be employed to guide synthetic efforts and to understand their structure-activity relationships.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of these molecules. This information can provide insights into their reactivity and stability. For example, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding the electronic transitions and charge transport properties of these materials.

Molecular docking simulations are a powerful tool for predicting the binding modes of small molecules to biological macromolecules, such as proteins and nucleic acids. In the context of drug discovery, docking can be used to identify potential biological targets for thiophene-carbohydrazide derivatives and to guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used to assess the drug-likeness of these compounds at an early stage of the drug discovery process.

By integrating these advanced computational approaches with experimental synthesis and biological evaluation, the development of next-generation thiophene-carbohydrazide conjugates with optimized properties can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromothiophene-2-carbohydrazide?

- Methodological Answer : Synthesis typically involves bromination of thiophene precursors followed by hydrazide formation. For bromination, N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) under controlled temperature (0–25°C) ensures regioselectivity at the 3-position . Subsequent conversion to the carbohydrazide derivative may employ hydrazine hydrate in polar aprotic solvents (e.g., DMF) under reflux. Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers purify 3-Bromothiophene-2-carbohydrazide effectively?

- Methodological Answer : Recrystallization using solvent pairs like ethanol-water or toluene-hexane is common. For impurities with similar polarity, flash column chromatography (gradient elution with hexane:ethyl acetate 4:1 to 1:1) is recommended. Monitoring via TLC (Rf ~0.3 in hexane:EtOAc 3:1) ensures fraction collection accuracy .

Q. Which analytical techniques are critical for characterizing 3-Bromothiophene-2-carbohydrazide?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; the bromine atom deshields adjacent protons (δ ~7.2–7.5 ppm for thiophene protons).

- FT-IR : Peaks at ~3200 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), and 600 cm⁻¹ (C-Br) validate functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 235 (theoretical for C₅H₄BrN₂OS).

Cross-referencing with databases (e.g., PubChem) ensures consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 3-Bromothiophene-2-carbohydrazide derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Strategies include:

- Variable Temperature NMR : To detect tautomeric equilibria (e.g., enol-keto forms).

- High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguous m/z values (e.g., distinguishing [M+H]⁺ from adducts).

- X-ray Crystallography : Definitive structural assignment via SHELX refinement or ORTEP visualization .

Contradictions in melting points may indicate polymorphs; DSC analysis is advised .

Q. What challenges arise in X-ray crystallographic studies of 3-Bromothiophene-2-carbohydrazide?

- Methodological Answer :

- Crystal Growth : Slow evaporation from DMSO/acetone yields suitable single crystals.

- Heavy Atom Effects : Bromine’s high electron density complicates data collection; use Mo-Kα radiation (λ = 0.7107 Å) to mitigate absorption.